

An In-depth Technical Guide to Methyl 2-(Methylthio)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2-(Methylthio)pyrimidine-5-carboxylate

Cat. No.: B1313733

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(methylthio)pyrimidine-5-carboxylate, with the CAS Number 38275-41-1, is a heterocyclic organic compound that serves as a versatile intermediate in the synthesis of a variety of biologically active molecules. Its pyrimidine core is a key structural motif in numerous pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential applications in drug discovery and development, based on the known activities of structurally related compounds.

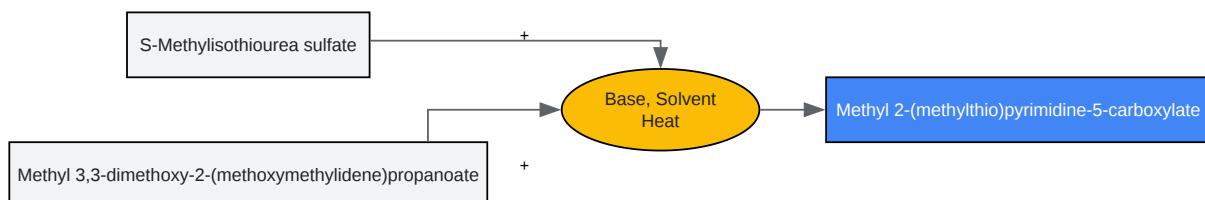
Physicochemical and Safety Data

A summary of the key quantitative data for **Methyl 2-(methylthio)pyrimidine-5-carboxylate** is presented in the table below. This information is crucial for its handling, characterization, and use in synthetic chemistry.

Property	Value	Reference
CAS Number	38275-41-1	
Molecular Formula	C ₇ H ₈ N ₂ O ₂ S	
Molecular Weight	184.22 g/mol	
Appearance	Powder	
Melting Point	94-97 °C	
Boiling Point (Predicted)	300.3 ± 15.0 °C	[1]
Density (Predicted)	1.29 ± 0.1 g/cm ³	[1]
pKa (Predicted)	-0.86 ± 0.22	[1]
InChI Key	PSYRMEZGAWNWHV- UHFFFAOYSA-N	
SMILES	O=C(OC)C1=CN=C(SC)N=C1	

Safety Information:

- GHS Pictogram: GHS07 (Exclamation Mark)
- Signal Word: Warning
- Hazard Statement: H317 (May cause an allergic skin reaction)
- Precautionary Statement: P280 (Wear protective gloves/protective clothing/eye protection/face protection)


Note: This safety information is based on available data and may not be exhaustive. Always consult the full Safety Data Sheet (SDS) before handling this compound.

Synthesis Protocol

The synthesis of **Methyl 2-(methylthio)pyrimidine-5-carboxylate** can be achieved through the cyclocondensation of an appropriate amidinium salt with a three-carbon synthon. The

following is a detailed experimental protocol adapted from a general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.

Reaction Scheme:

[Click to download full resolution via product page](#)

Figure 1: General synthesis pathway for **Methyl 2-(methylthio)pyrimidine-5-carboxylate**.

Materials:

- S-Methylisothiourea sulfate
- Methyl 3,3-dimethoxy-2-(methoxymethylidene)propanoate
- Sodium methoxide
- Methanol (anhydrous)
- Diethyl ether
- Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- Preparation of the reaction mixture: In a dry round-bottom flask under an inert atmosphere, dissolve sodium methoxide (1.1 equivalents) in anhydrous methanol. To this solution, add S-

methylisothiourea sulfate (1.0 equivalent). Stir the mixture at room temperature for 20 minutes.

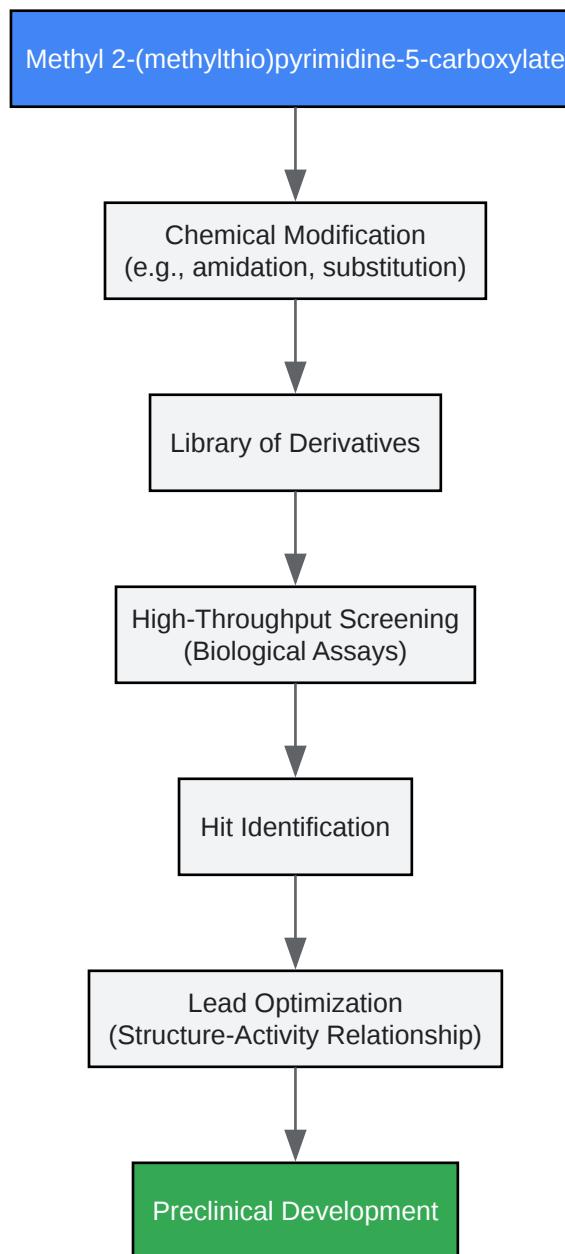
- Addition of the ester: Slowly add a solution of methyl 3,3-dimethoxy-2-(methoxymethylidene)propanoate (1.0 equivalent) in anhydrous methanol to the reaction mixture.
- Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Expected Outcome:

The final product, **Methyl 2-(methylthio)pyrimidine-5-carboxylate**, should be a crystalline solid. Characterization can be performed using standard analytical techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.

Applications in Drug Discovery and Development

While specific biological targets for **Methyl 2-(methylthio)pyrimidine-5-carboxylate** are not extensively documented in publicly available literature, the pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry. This compound serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.


Potential Therapeutic Areas:

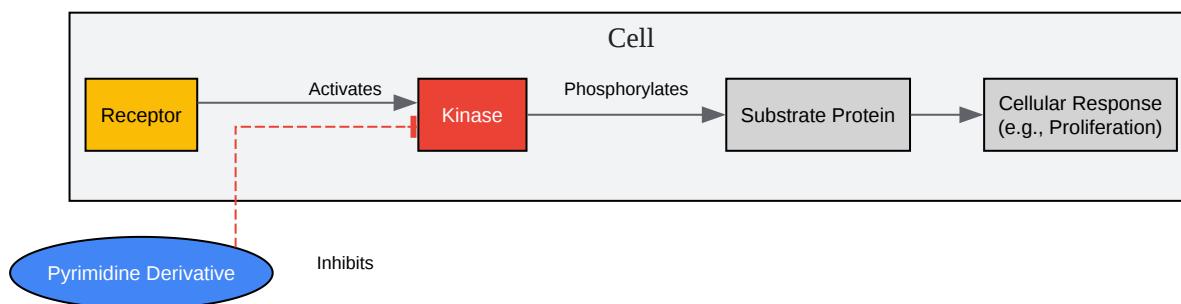
- Anticancer Agents: The pyrimidine ring is a core component of many anticancer drugs that act as antimetabolites or kinase inhibitors.

- Antiviral Agents: Pyrimidine derivatives are fundamental to nucleoside analogs used in antiviral therapies.
- Fungicidal and Antimicrobial Agents: Research on related 2-(methylthio)pyrimidine derivatives has shown promising fungicidal activity, suggesting potential applications in developing new antifungal treatments.

Logical Workflow for Drug Discovery:

The following diagram illustrates a typical workflow for utilizing **Methyl 2-(methylthio)pyrimidine-5-carboxylate** in a drug discovery program.

[Click to download full resolution via product page](#)


Figure 2: A representative workflow for the use of **Methyl 2-(methylthio)pyrimidine-5-carboxylate** in drug discovery.

Signaling Pathway Involvement of Pyrimidine Derivatives

While the specific signaling pathways modulated by **Methyl 2-(methylthio)pyrimidine-5-carboxylate** are not yet elucidated, its derivatives could potentially interact with various cellular signaling cascades, given the broad bioactivity of the pyrimidine class of molecules. For instance, pyrimidine-based compounds have been developed as inhibitors of protein kinases, which are key components of numerous signaling pathways that regulate cell growth, proliferation, and survival.

Hypothetical Signaling Pathway Interaction:

The diagram below illustrates a hypothetical scenario where a derivative of **Methyl 2-(methylthio)pyrimidine-5-carboxylate** acts as a kinase inhibitor.

[Click to download full resolution via product page](#)

Figure 3: A conceptual diagram showing the potential inhibition of a kinase signaling pathway by a pyrimidine derivative.

Conclusion

Methyl 2-(methylthio)pyrimidine-5-carboxylate is a valuable chemical building block with significant potential for the synthesis of novel compounds in the fields of pharmaceutical and agrochemical research. Its straightforward synthesis and the established biological importance of the pyrimidine scaffold make it an attractive starting point for the development of new therapeutic agents and other functional molecules. Further research into the biological activities of its derivatives is warranted to fully explore its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 2-(methylthio)pyrimidine-5-carboxylate One Chongqing Chemdad Co. , Ltd [chemdad.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 2-(Methylthio)pyrimidine-5-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1313733#methyl-2-methylthio-pyrimidine-5-carboxylate-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com